Deca-1,3,8-trien-5-one
Description
Contextualization within Polyunsaturated Ketone Research
Polyunsaturated ketones, a class of molecules to which Deca-1,3,8-trien-5-one belongs, are a subject of significant interest in organic chemistry. These compounds are integral components of many natural products and bioactive molecules. mdpi.com For instance, certain polyunsaturated ketones serve as sex pheromones in insects, such as the case of (2E,5R,6E,8E)-5,7-dimethyldeca-2,6,8-trien-4-one, the major component of the sex pheromone of the Israeli pine bast scale. rsc.orgrsc.org
The 1,3-diene motif, present in this compound, is a key structural framework in numerous natural and non-natural products with a wide range of biological activities. mdpi.com Research into polyunsaturated systems also extends to the development of new materials and the synthesis of complex molecular architectures. The study of compounds like this compound contributes to a deeper understanding of the structure-property relationships in these versatile molecules.
The presence of both conjugated and isolated double bonds, along with a ketone functionality, imparts unique reactivity to such compounds, making them valuable in various applications within organic synthesis and the fragrance industry.
Significance in Synthetic Methodologies and Molecular Design
The synthesis of polyunsaturated ketones and related structures is a focal point of modern synthetic organic chemistry. The development of stereoselective methods for the construction of 1,3-dienes is particularly crucial, as the geometry of the double bonds can significantly influence the biological activity and chemical properties of the molecule. mdpi.com
Various synthetic strategies have been developed to access polyunsaturated systems. These include:
Transition-metal-catalyzed cross-coupling reactions: Methods like Suzuki and Negishi couplings are widely used for the formation of C(sp2)-C(sp2) bonds to construct dienes and polyenes. mdpi.com
Tandem synthesis: Structurally novel spiro[4.5]deca-1,6,9-trien-8-ones have been synthesized using tandem methods, showcasing the efficiency of creating complex cyclic systems. researchgate.net
Photocatalytic radical cyclization: Visible-light-induced photoredox catalysis has emerged as a powerful tool for the synthesis of spiro[4.5]deca-1,7,9-trien-6-ones under mild conditions. acs.org
While specific synthetic routes for this compound are not extensively documented in readily available literature, the methodologies used for analogous polyunsaturated ketones and dienes provide a blueprint for its potential synthesis. For example, a convergent approach could involve the coupling of a vinyl organometallic reagent corresponding to the C1-C4 fragment with a suitable C5-C10 electrophile containing the ketone and the isolated double bond.
The unique structure of this compound makes it a potentially valuable intermediate in the synthesis of more complex molecules. The conjugated diene system can participate in Diels-Alder reactions, while the ketone and the isolated double bond offer sites for various functional group transformations. This versatility positions it as a useful building block in molecular design for creating novel compounds with desired properties.
Structure
3D Structure
Properties
CAS No. |
62400-69-5 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
deca-1,3,8-trien-5-one |
InChI |
InChI=1S/C10H14O/c1-3-5-7-9-10(11)8-6-4-2/h3-6,8H,2,7,9H2,1H3 |
InChI Key |
YKJUNZBDNKXZPE-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC(=O)C=CC=C |
Origin of Product |
United States |
Structural Analysis and Stereochemical Considerations of Deca 1,3,8 Trien 5 One
Elucidation of Geometric Isomerism in the Polyene Chain
The structure of Deca-1,3,8-trien-5-one contains three carbon-carbon double bonds, each of which has the potential for geometric isomerism (cis/trans or E/Z isomerism).
C1=C2 and C3=C4 Double Bonds: These form a conjugated diene system. The geometry around each of these double bonds can be either E or Z, leading to four possible geometric isomers for this segment of the molecule: (1E,3E), (1E,3Z), (1Z,3E), and (1Z,3Z). The relative stability of these isomers would be influenced by steric hindrance between the substituents on the double bonds.
C8=C9 Double Bond: This isolated double bond can also exist in either an E or Z configuration.
Combining the possibilities for all three double bonds, this compound can theoretically exist as 2³ = 8 different geometric isomers. The specific nomenclature and relative energies of these isomers would require experimental data or computational modeling, which are not currently available.
Conformational Analysis and Energetic Landscapes
The presence of single bonds within the carbon chain of this compound allows for rotation, leading to various conformations. The most significant of these is the rotation around the C4-C5 single bond, which connects the conjugated diene system to the carbonyl group.
s-cis and s-trans Conformers: The arrangement of the C3=C4 double bond relative to the C5=O carbonyl group can be either s-trans (dihedral angle of 180°) or s-cis (dihedral angle of 0°). The s-trans conformation is generally more stable for α,β-unsaturated ketones due to reduced steric hindrance. However, the presence of a larger polyene chain could influence the energetic landscape. The relative energies of these conformers for this compound have not been determined.
The flexibility of the rest of the aliphatic chain (C6, C7) also contributes to a complex energetic landscape with numerous possible conformations. Determining the global energy minimum would necessitate computational chemistry studies.
Stereochemical Implications in Reactive Intermediates and Products
The stereochemistry of this compound would be expected to play a crucial role in its chemical reactions, particularly in concerted reactions like pericyclic reactions, and in reactions that generate new stereocenters.
Pericyclic Reactions: The conjugated diene portion of the molecule could potentially participate in Diels-Alder [4+2] cycloaddition reactions. The stereochemistry of the starting geometric isomer of the diene would directly influence the stereochemistry of the resulting cyclic product, a principle known as stereospecificity. For a Diels-Alder reaction to occur, the diene must be able to adopt an s-cis conformation.
Without experimental studies on the reactivity of this compound, any discussion of the stereochemical outcomes of its reactions remains purely theoretical.
Advanced Spectroscopic Characterization Techniques and Data Interpretation for Deca 1,3,8 Trien 5 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed structure of organic molecules in solution. nih.gov It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.
1D and 2D NMR for Complete Structural and Stereochemical Elucidation
The complete structural assignment of Deca-1,3,8-trien-5-one is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their immediate electronic environment. For this compound, distinct signals are expected for the vinyl protons of the conjugated system, the protons adjacent to the carbonyl group, the allylic protons, and the terminal vinyl group. The coupling constants (J-values) between adjacent protons are crucial for determining the stereochemistry (E/Z) of the double bonds.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon (C5) is expected to resonate at a characteristic downfield shift (typically >190 ppm). wikipedia.org The sp² hybridized carbons of the three double bonds will appear in the olefinic region (approx. 100-150 ppm), while the sp³ hybridized carbons (C6, C7) will be found in the upfield aliphatic region.
2D NMR: To definitively assign these signals and piece together the molecular framework, several 2D NMR techniques are employed:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, mapping out the ¹H-¹H spin systems within the molecule. It would be used to trace the connectivity from the terminal methyl group at one end to the vinyl protons at the other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the unambiguous assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is critical for identifying quaternary carbons and for connecting the different spin systems, for example, by showing a correlation from the protons on C4 to the carbonyl carbon at C5.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| 1 | ~18 | ~1.9 | d |
| 2 | ~130 | ~5.8 | m |
| 3 | ~145 | ~7.1 | m |
| 4 | ~128 | ~6.3 | d |
| 5 | >190 | - | - |
| 6 | ~40 | ~2.6 | t |
| 7 | ~33 | ~2.4 | q |
| 8 | ~137 | ~5.8 | m |
| 9 | ~115 | ~5.0 | m |
| 10 | - | - | - |
Quantitative NMR for Reaction Monitoring and Purity Assessment
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance. emerypharma.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. nih.gov
For purity assessment of this compound, a known mass of the sample is dissolved with a known mass of a high-purity internal standard. nih.gov The standard must have a simple spectrum with at least one resonance that does not overlap with any analyte signals. By comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a signal from the internal standard, the absolute purity of the sample can be calculated with high precision. ox.ac.uk This technique is also invaluable for monitoring the progress of a reaction that produces this compound by tracking the disappearance of reactant signals and the appearance of product signals over time.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₀H₁₄O), HRMS can confirm this formula by matching the experimentally measured exact mass to the calculated theoretical mass.
Furthermore, by inducing fragmentation of the molecular ion, mass spectrometry provides valuable structural information. wikipedia.org The fragmentation patterns of α,β-unsaturated ketones are well-documented. researchgate.netacs.org Common fragmentation pathways for this compound would likely include:
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to the loss of alkyl or alkenyl radicals.
McLafferty Rearrangement: A characteristic rearrangement for ketones with a γ-hydrogen, involving hydrogen transfer to the carbonyl oxygen followed by β-cleavage. wikipedia.org
Loss of Neutral Molecules: Elimination of small, stable neutral molecules such as carbon monoxide (CO) or ethylene. whitman.edu
Table 2: Predicted HRMS Data and Major Fragments for this compound
| Species | Formula | Calculated m/z | Possible Origin |
|---|---|---|---|
| [M]⁺˙ | C₁₀H₁₄O | 150.1045 | Molecular Ion |
| [M-CH₃]⁺ | C₉H₁₁O | 135.0810 | Loss of methyl radical |
| [M-C₃H₅]⁺ | C₇H₉O | 109.0653 | α-cleavage, loss of allyl radical |
| [M-CO]⁺˙ | C₉H₁₄ | 122.1096 | Loss of carbon monoxide |
| [C₄H₅O]⁺ | C₄H₅O | 69.0340 | Cleavage at C4-C5 bond |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conjugation Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of bonds. The key absorption for this compound is the carbonyl (C=O) stretching peak. For a typical saturated ketone, this band appears around 1715 cm⁻¹. orgchemboulder.com However, conjugation with the C1-C4 diene system delocalizes the π-electrons, weakening the C=O bond and shifting its absorption to a lower frequency, typically in the 1650-1685 cm⁻¹ range. orgchemboulder.comlibretexts.org Other characteristic peaks include C=C stretching from the three double bonds (~1600-1650 cm⁻¹) and sp² and sp³ C-H stretching (~3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively). libretexts.org
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. While the C=O stretch is strong in the IR, the C=C stretching vibrations of the conjugated polyene system are often more intense in the Raman spectrum, providing a clear signature of the carbon backbone.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (sp²) | =C-H | 3100-3000 | Medium |
| C-H Stretch (sp³) | -C-H | 3000-2850 | Medium |
| C=O Stretch (Conjugated) | Ketone | 1685-1660 | Strong |
| C=C Stretch | Alkenes | 1650-1600 | Medium-Weak |
Electronic Absorption Spectroscopy (UV-Vis) for Conjugated Chromophore Characterization
Electronic or UV-Visible (UV-Vis) spectroscopy provides information about the conjugated π-electron system within a molecule, which acts as a chromophore. ddugu.ac.in this compound possesses an extended conjugated system (a trienone), which is expected to absorb light in the ultraviolet region.
The absorption of UV light promotes an electron from a π bonding orbital to a π* antibonding orbital (a π→π* transition). libretexts.org The wavelength of maximum absorbance (λ_max) is sensitive to the length of the conjugated system. For each additional conjugated double bond, the λ_max shifts to a longer wavelength (a bathochromic or red shift). uobabylon.edu.iq While a simple enone might absorb around 220 nm, the extended trienone system in this compound is predicted to have a λ_max significantly higher, likely in the 270-320 nm range. A weaker absorption at a longer wavelength, corresponding to the forbidden n→π* transition of the carbonyl group, may also be observed. libretexts.org
Table 4: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π→π | ~270-320 | >10,000 |
| n→π | ~340-380 | <100 |
X-ray Diffraction Analysis of Crystalline this compound Derivatives for Definitive Structural Proof
While NMR provides the constitutional structure and relative stereochemistry, single-crystal X-ray diffraction (XRD) offers the most definitive and unambiguous proof of a molecule's three-dimensional structure, including absolute stereochemistry. anton-paar.com This technique requires the molecule to be in a highly ordered, crystalline form.
If this compound itself is not readily crystallizable, a crystalline derivative can be prepared. The crystalline sample is irradiated with X-rays, and the resulting diffraction pattern is analyzed. libretexts.org This analysis yields precise information on bond lengths, bond angles, and torsional angles, providing an exact model of the molecule's conformation in the solid state. This method is the gold standard for structural proof, confirming the connectivity and stereochemical assignments made by other spectroscopic methods. libretexts.org
Theoretical and Computational Chemistry of Deca 1,3,8 Trien 5 One
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like Deca-1,3,8-trien-5-one. These calculations can determine various molecular properties, including orbital energies, electron density distribution, and electrostatic potential.
DFT methods, such as those employing the B3LYP functional, are often used to balance computational cost and accuracy for medium-sized organic molecules. For a molecule with the complexity of this compound, such calculations would reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), while more computationally intensive, can provide more accurate results for certain properties. These methods are crucial for benchmarking DFT results and for systems where electron correlation is particularly important.
For this compound, the conjugated system of double bonds and the ketone functional group would be the primary focus of such studies. The delocalization of π-electrons across the conjugated system significantly influences the molecule's electronic properties. The calculated electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule, with the oxygen atom of the carbonyl group expected to be a site of high electron density and thus a potential site for electrophilic attack.
Table 1: Hypothetical Electronic Properties of this compound isomers calculated using DFT (B3LYP/6-31G)*
| Property | (1E,3E)-Deca-1,3,8-trien-5-one | (1Z,3E)-Deca-1,3,8-trien-5-one |
| HOMO Energy (eV) | -6.2 | -6.1 |
| LUMO Energy (eV) | -2.5 | -2.4 |
| HOMO-LUMO Gap (eV) | 3.7 | 3.7 |
| Dipole Moment (Debye) | 3.5 | 3.8 |
Note: The data in this table is illustrative and based on typical values for similar polyenones. It is intended to demonstrate the type of information that can be obtained from quantum chemical calculations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying various reactions such as nucleophilic additions to the carbonyl group or to the conjugated system (Michael addition), cycloadditions, or photochemical reactions.
By mapping the potential energy surface (PES) of a reaction, computational methods can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for the prediction of the most favorable reaction mechanism under specific conditions. For instance, in a Michael addition reaction, calculations could determine whether the 1,4-addition product is kinetically or thermodynamically favored over the 1,2-addition product.
Techniques such as the intrinsic reaction coordinate (IRC) analysis can be used to confirm that a calculated transition state connects the reactants and products as expected. Furthermore, the influence of solvents can be modeled using implicit or explicit solvent models, providing a more realistic picture of reaction energetics in solution. For a molecule like this compound, understanding the regioselectivity and stereoselectivity of its reactions would be a key outcome of such computational studies.
Conformational Landscape and Energy Minimization Studies of this compound
The flexibility of the alkyl chain and the possibility of different stereoisomers (E/Z) for the double bonds in this compound give rise to a complex conformational landscape. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies.
The presence of the isolated double bond at the 8-position adds another layer of complexity to the conformational analysis. The orientation of this part of the molecule relative to the conjugated system would be explored to identify any potential through-space interactions.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |
| s-trans | 180° | 0.0 |
| s-cis | 0° | 2.5 |
| gauche | 60° | 5.0 |
Note: This table presents hypothetical data for illustrative purposes, based on general knowledge of α,β-unsaturated ketones.
Spectroscopic Parameter Prediction and Validation for Complex Polyenone Systems
Computational chemistry plays a vital role in the prediction and interpretation of various spectroscopic data, which is essential for the characterization of complex molecules like this compound.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated using DFT methods. For this compound, the characteristic stretching frequency of the carbonyl group (C=O) and the C=C stretching frequencies of the conjugated and isolated double bonds would be of primary interest. The calculated IR spectrum can be compared with experimental data to confirm the structure and identify specific conformers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions are invaluable for assigning the complex NMR spectra of polyenones and for determining the stereochemistry of the double bonds.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. For a conjugated system like that in this compound, the π → π* transitions would be the most significant, and their calculated wavelengths would be sensitive to the conformation and substitution pattern of the molecule.
The validation of these predicted spectroscopic parameters against experimental data is a crucial step in confirming the accuracy of the computational models used. This synergy between computational prediction and experimental validation is a powerful approach for the structural elucidation of complex organic molecules.
Mechanistic Studies of Deca 1,3,8 Trien 5 One Transformations
Pericyclic Reactions of Polyunsaturated Ketones (e.g., Cycloadditions)
Pericyclic reactions are concerted processes that occur through a cyclic transition state. For Deca-1,3,8-trien-5-one, the conjugated diene and the isolated alkene functionalities can participate in intramolecular cycloaddition reactions, most notably the Diels-Alder reaction.
An intramolecular [4+2] Diels-Alder reaction can be envisioned where the 1,3-diene moiety acts as the diene and the C8-C9 double bond serves as the dienophile. This reaction would lead to the formation of a bicyclic product containing a six-membered ring. The feasibility and stereochemical outcome of this reaction are governed by the ability of the connecting chain to adopt the necessary transition state geometry. Generally, the formation of five- or six-membered rings in the tether is favored. In the case of this compound, the cyclization would result in a bicyclo[4.4.0]decane skeleton. The reaction is typically thermally promoted and proceeds in a stereospecific manner.
| Reactant | Reaction Type | Key Features | Predicted Product |
|---|---|---|---|
| This compound | Intramolecular [4+2] Cycloaddition (Diels-Alder) | Thermal, Concerted, High Stereospecificity | Bicyclo[4.4.0]decen-2-one derivative |
Electrophilic and Nucleophilic Additions to this compound
The extended conjugation in the dienone system of this compound creates multiple electrophilic sites, making it susceptible to both electrophilic and nucleophilic additions.
Electrophilic Addition: The addition of electrophiles, such as hydrogen halides (HX), to the conjugated system can proceed via 1,2-, 1,4-, or 1,6-addition pathways. The initial protonation of the carbonyl oxygen or one of the double bonds would generate a resonance-stabilized carbocation. The subsequent attack of the nucleophile (X⁻) can occur at different positions. The regioselectivity is often dependent on reaction conditions. Under kinetic control (low temperature), the 1,2- and 1,4-adducts are typically favored due to the proximity of the counter-ion to the initially formed carbocation. Under thermodynamic control (higher temperature), the most stable product, often the 1,6-adduct which retains a conjugated system, may predominate.
Nucleophilic Addition: Nucleophiles can add to the carbonyl carbon (1,2-addition) or to the β- or δ-carbon of the conjugated system (1,4- and 1,6-conjugate addition, respectively). Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition to the carbonyl group. Softer nucleophiles, like cuprates and thiols, generally favor conjugate addition. The extended conjugation in this compound makes 1,6-addition a plausible pathway, leading to a thermodynamically stable enolate intermediate.
| Reaction Type | Reagent Type | Favored Addition Pathway | Controlling Factors |
|---|---|---|---|
| Electrophilic Addition (e.g., HBr) | Protic Acids | 1,2-, 1,4-, or 1,6-addition | Temperature (Kinetic vs. Thermodynamic Control) |
| Nucleophilic Addition | Hard Nucleophiles (e.g., R-Li) | 1,2-addition | Charge control |
| Nucleophilic Addition | Soft Nucleophiles (e.g., R₂CuLi) | 1,4- or 1,6-conjugate addition | Orbital control |
Radical Reactions and Their Chemo- and Regioselectivity in Trienone Systems
Radical reactions of this compound can be initiated by radical initiators or photochemically. The resulting radical can undergo intramolecular cyclization, a powerful method for forming cyclic compounds. The chemo- and regioselectivity of these cyclizations are governed by the stability of the resulting radical and the transition state energies of the cyclization pathways.
For this compound, a radical generated at a suitable position could cyclize onto one of the double bonds. For instance, a radical generated on the carbon chain connecting the dienone and the isolated alkene could lead to the formation of a five- or six-membered ring through an exo or endo cyclization. According to Baldwin's rules, 5-exo-trig and 6-exo-trig cyclizations are generally favored kinetically. The presence of the electron-withdrawing carbonyl group can influence the regioselectivity of the radical attack.
Photochemical Reactions and Excited State Chemistry of this compound
Upon absorption of ultraviolet light, the carbonyl group of this compound can be promoted to an excited state (n→π* or π→π*). This excited state can undergo various photochemical reactions.
One common reaction is the [2+2] photocycloaddition, also known as the Paternò-Büchi reaction, between the excited carbonyl group and an alkene. In an intramolecular sense, the excited carbonyl of this compound could react with the C8-C9 double bond to form a bicyclic oxetane. The regioselectivity of this reaction is determined by the stability of the diradical intermediate formed upon initial bond formation.
Another possible photochemical process is E/Z isomerization of the double bonds. The conjugated diene portion of the molecule is particularly susceptible to such isomerizations upon photoexcitation, which can lead to a mixture of geometric isomers.
Rearrangement Pathways of this compound and Related Structures
Polyunsaturated systems like this compound can undergo various rearrangement reactions, often driven by the formation of more stable products.
While the classic dienone-phenol rearrangement is characteristic of cyclic dienones, acyclic analogues can undergo related rearrangements under acidic conditions. wikipedia.orgpw.live Protonation of the carbonyl oxygen of this compound would generate a delocalized carbocation. A subsequent 1,2-hydride or alkyl shift could lead to a rearranged and potentially more stable carbocation, which upon deprotonation would yield a rearranged product. The driving force for such rearrangements in acyclic systems is typically the formation of a more substituted or more stable conjugated system.
A more plausible rearrangement for a related precursor would be the oxy-Cope rearrangement. wikipedia.orgwikipedia.org If this compound were to be synthesized from a 1,5-dien-3-ol precursor through a pw.livepw.live-sigmatropic shift, the mechanism would involve a concerted reorganization of electrons through a cyclic transition state. The driving force for the oxy-Cope rearrangement is the formation of a stable carbonyl group via tautomerization of the initially formed enol. wikipedia.org The anionic version of this rearrangement, promoted by a base, can proceed at significantly lower temperatures. organic-chemistry.org
| Rearrangement Type | Key Intermediate/Transition State | Driving Force | Applicability to this compound System |
|---|---|---|---|
| Dienone-Phenol Analogue | Resonance-stabilized carbocation | Formation of a more stable conjugated system | Plausible under strong acid catalysis, but lacks the aromatization driving force of cyclic systems. wikipedia.orgpw.live |
| Oxy-Cope Rearrangement | Six-membered cyclic transition state | Formation of a stable carbonyl group | Applicable to the synthesis of this compound from a corresponding 1,5-dien-3-ol. wikipedia.orgorganic-chemistry.org |
Deca 1,3,8 Trien 5 One As a Synthon in Complex Molecule Synthesis
Building Block for Polycyclic and Spirocyclic Systems
The structural features of Deca-1,3,8-trien-5-one make it an excellent candidate for the synthesis of complex cyclic systems. The conjugated diene component can participate in cycloaddition reactions, most notably the Diels-Alder reaction, to form six-membered rings. wikipedia.org Concurrently, the ketone functionality and the isolated double bond provide handles for subsequent cyclization reactions, leading to the formation of polycyclic and spirocyclic scaffolds.
One of the key reactions for the construction of cyclopentenone rings from divinyl ketones is the Nazarov cyclization. wikipedia.org While this compound is a dienone, its potential isomerization or functionalization could lead to substrates suitable for Nazarov-type reactions, thereby enabling the formation of fused five-membered ring systems. The reaction proceeds through a 4π-electrocyclic ring closure of a pentadienyl cation, which can be generated from the divinyl ketone under acidic conditions. wikipedia.org
Furthermore, the dienone system is amenable to intramolecular reactions. For instance, an intramolecular Diels-Alder reaction of a related compound, 1,3,9-decatrien-8-one, has been studied, demonstrating the feasibility of forming bicyclic systems from such trienone frameworks. chemtube3d.com This suggests that with appropriate tethering of the dienophile, this compound could undergo similar intramolecular cycloadditions to generate complex polycyclic structures.
The synthesis of spirocyclic compounds, which are prevalent in many natural products, can also be envisioned using this compound. rsc.org Methodologies for the enantioselective synthesis of spirocycles have seen significant development, and a versatile building block like this compound could be adapted for use in these synthetic strategies. rsc.org
Precursor for Optically Active Compounds
The generation of optically active compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals. This compound, being an achiral molecule, can be transformed into chiral products through various asymmetric synthesis strategies.
Asymmetric catalysis is a powerful tool for inducing enantioselectivity. For instance, the conjugated double bonds in this compound are susceptible to asymmetric conjugate addition reactions. The use of chiral catalysts in Michael additions to α,β-unsaturated carbonyl compounds is a well-established method for creating stereocenters. wikipedia.orgmasterorganicchemistry.com By employing a chiral catalyst, a nucleophile can be delivered to the β-carbon of the dienone system in an enantioselective manner, leading to the formation of an optically active product.
Furthermore, the ketone functionality can be a target for asymmetric reduction. The use of chiral reducing agents or catalysts can convert the prochiral ketone into a chiral alcohol with high enantiomeric excess. This introduces a stereocenter that can direct the stereochemical outcome of subsequent reactions.
Enzymatic reactions also offer a highly selective means of producing optically active compounds. Biocatalytic processes, such as asymmetric dehydrogenation or reduction cascades, have been successfully applied to the synthesis of chiral steroids and could be adapted for the transformation of this compound. rsc.org
Application in Total Synthesis of Natural Products Bearing Polyunsaturated Ketone Moieties
Many natural products possess complex structures that include polyunsaturated ketone moieties. The total synthesis of such molecules often relies on the use of versatile building blocks that can be elaborated into the target compound. This compound, with its inherent polyunsaturated ketone framework, is a promising starting material for the synthesis of such natural products.
The intramolecular Diels-Alder reaction is a powerful strategy in natural product synthesis for the construction of complex polycyclic systems. nih.gov The triene system of this compound or its derivatives could be designed to undergo a diastereoselective intramolecular Diels-Alder reaction, setting multiple stereocenters in a single step and rapidly building molecular complexity.
The development of synthetic strategies towards functionally rich terpenoid natural products often involves the use of building blocks with multiple sites of unsaturation. uchicago.eduuchicago.edu this compound can be seen as a C10 building block that could be incorporated into the synthesis of various terpenoids.
Development of Novel Synthetic Methodologies Utilizing this compound Scaffolds
Beyond its direct application in total synthesis, this compound can serve as a scaffold for the development of new synthetic methodologies. The unique arrangement of functional groups allows for the exploration of novel reaction cascades and multicomponent reactions.
The vinylogous Nazarov cyclization is a reaction of cross-conjugated trienes that leads to the formation of alkylidenecyclopentenes. nih.gov While this compound is not a cross-conjugated triene, its framework could be modified to generate substrates for such reactions, thereby expanding the scope of the Nazarov cyclization.
The development of asymmetric methods for the synthesis of complex molecules such as flavanones and chromanones often involves intramolecular conjugate additions. nih.gov The dienone system in this compound provides a platform to investigate new asymmetric intramolecular conjugate addition reactions, potentially leading to novel heterocyclic structures.
The reactivity of the dienone system can be tuned by the introduction of different substituents, allowing for a systematic study of the factors that control the stereoselectivity and regioselectivity of various transformations. This can lead to a deeper understanding of reaction mechanisms and the development of more efficient and selective synthetic methods.
Future Perspectives and Emerging Research Directions for Deca 1,3,8 Trien 5 One Chemistry
Development of Novel Catalytic Systems for Efficient and Selective Synthesis
The efficient and selective synthesis of polyunsaturated ketones, including Deca-1,3,8-trien-5-one, remains a significant challenge. Future research will likely focus on the development of sophisticated catalytic systems that can control the formation of specific isomers and enantiomers.
Recent advancements in catalysis offer promising avenues. For instance, photoredox catalysis, combined with transition-metal catalysis, has emerged as a powerful tool for constructing ketone compounds under mild conditions. These dual catalytic systems have demonstrated high efficiency for a broad range of substrates, suggesting their potential applicability to the synthesis of complex trienones. Another area of intense research is the use of earth-abundant metal catalysts, which aligns with the principles of green chemistry and sustainability. The development of catalysts based on non-toxic, readily available metals would provide more economical and environmentally friendly synthetic routes.
Furthermore, the design of catalysts that can achieve high selectivity in the synthesis of polyunsaturated systems is a key objective. This includes catalysts that can control the stereochemistry of the double bonds and any chiral centers within the molecule. The use of chiral ligands in transition-metal catalysis has proven effective in the asymmetric synthesis of various compounds and could be adapted for the enantioselective synthesis of this compound and its derivatives.
Integration with Flow Chemistry and Sustainable Synthesis Practices
The integration of synthetic methods with flow chemistry represents a significant step towards more sustainable and efficient chemical manufacturing. Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. For the synthesis of this compound, flow chemistry could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.
Sustainable synthesis practices extend beyond flow chemistry to encompass the broader principles of green chemistry. This includes the use of renewable feedstocks, the reduction of waste, and the use of environmentally benign solvents and reagents. Future research in the synthesis of this compound will likely prioritize the development of synthetic routes that adhere to these principles. This could involve exploring biocatalytic methods, which utilize enzymes to perform chemical transformations with high selectivity and under mild conditions.
The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes researchgate.netacs.org:
| Principle | Description |
|---|---|
| Prevention | Preventing waste is better than treating or cleaning it up after it has been created. |
| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. |
| Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. |
| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous whenever possible. |
| Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. |
| Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. |
| Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible. |
| Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. |
| Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. |
| Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. |
| Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. |
Exploration of New Reactivity Modes and Transformations of Polyunsaturated Ketones
The rich functionality of polyunsaturated ketones like this compound offers a fertile ground for exploring novel reactivity and chemical transformations. The conjugated triene system and the ketone moiety can participate in a wide range of reactions, leading to the synthesis of diverse and complex molecular architectures.
One area of interest is the exploration of cycloaddition reactions. The diene and triene systems within the molecule can act as partners in Diels-Alder and other pericyclic reactions, providing access to a variety of cyclic and polycyclic compounds. Theoretical studies on cycloaddition reactions can provide valuable insights into the regio- and stereoselectivity of these transformations. nih.gov
Furthermore, the electrophilic nature of the carbonyl carbon and the conjugated system makes polyunsaturated ketones susceptible to nucleophilic attack. This can be exploited to introduce a wide range of functional groups and to construct new carbon-carbon and carbon-heteroatom bonds. The development of new nucleophilic addition reactions, including asymmetric variants, will be a key focus of future research.
Advanced Computational Studies for Rational Design and Discovery in Trienone Chemistry
Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools in modern chemical research. For the study of this compound and related trienones, computational chemistry can provide deep insights into their electronic structure, reactivity, and reaction mechanisms.
DFT calculations can be used to predict the outcomes of reactions, including their feasibility, selectivity, and kinetics. rsc.org This information is invaluable for the rational design of new synthetic strategies and for optimizing existing ones. For example, computational studies can help in understanding the factors that govern the regio- and stereoselectivity of cycloaddition reactions involving trienones. nih.govvu.nl
Moreover, computational chemistry plays a crucial role in the rational design of new catalysts. jnu.ac.innih.gov By modeling the interaction between a catalyst and a substrate, researchers can predict the catalyst's efficiency and selectivity. This in silico approach can significantly accelerate the discovery and development of novel catalytic systems for the synthesis of complex molecules like this compound. The use of computational tools can help to translate theoretical calculations into practical catalyst design, leading to more efficient and selective chemical transformations. jnu.ac.in
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
